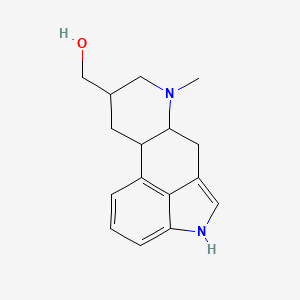
Lysergol, |A-dihydro-(7CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It occurs as a minor constituent in some species of fungi, particularly within the Claviceps genus, and in the morning glory family of plants (Convolvulaceae), including the hallucinogenic seeds of Rivea corymbosa, Argyreia nervosa, and Ipomoea violacea . Lysergol is not a controlled substance in the USA and is used as an intermediate in the manufacture of some ergoloid medicines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The enantioselective total synthesis of lysergol involves several key steps:
Synthesis of a chiral 1,3-amino alcohol: This is achieved via the palladium (0) and indium (I)-mediated reductive coupling reaction between l-serine-derived 2-ethynylaziridine and formaldehyde.
Nozaki−Hiyama−Kishi (NHK) reaction: This involves the Cr (II)/Ni (0)-mediated reaction of an indole-3-acetaldehyde with iodoalkyne.
Domino cyclization: The palladium (0)-catalyzed domino cyclization of an amino allene bearing a bromoindolyl group enables the direct construction of the C/D ring system of the ergot alkaloids skeleton.
Industrial Production Methods
Industrial production methods for lysergol are not extensively documented, but the synthesis typically involves the use of advanced organic synthesis techniques and catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Lysergol undergoes various chemical reactions, including:
Oxidation: Lysergol can be oxidized to form lysergic acid.
Reduction: Reduction reactions can modify the ergoline skeleton to produce different derivatives.
Substitution: Substitution reactions can introduce different functional groups into the lysergol molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.
Major Products
The major products formed from these reactions include lysergic acid, isolysergol, and other ergoline derivatives .
Scientific Research Applications
Lysergol has several scientific research applications:
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
Lysergic acid: A precursor to many ergoline alkaloids and has similar biological activity.
Isolysergol: A stereoisomer of lysergol with similar chemical properties.
Ergine (LSA): Another ergoline alkaloid with hallucinogenic properties.
Uniqueness
Lysergol is unique in its specific receptor interactions and its role as an intermediate in the synthesis of various ergoloid medicines . Its distinct chemical structure allows for specific modifications that can lead to a wide range of derivatives with different biological activities .
Properties
IUPAC Name |
(7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinolin-9-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O/c1-18-8-10(9-19)5-13-12-3-2-4-14-16(12)11(7-17-14)6-15(13)18/h2-4,7,10,13,15,17,19H,5-6,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFKTZIXVYHGAES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(CC2C1CC3=CNC4=CC=CC2=C34)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10903639 |
Source


|
| Record name | NoName_4343 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10903639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
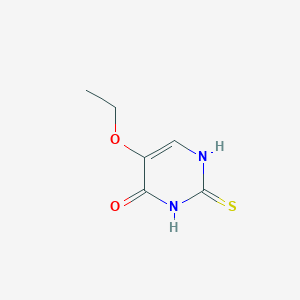
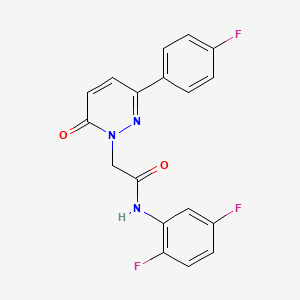
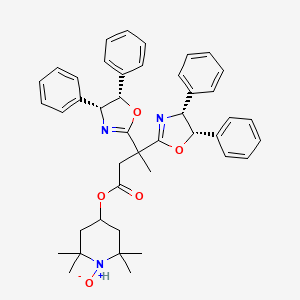

![Dicyclohexyl-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphanium;methanesulfonic acid;methyl-(2-phenylphenyl)azanide;palladium(2+)](/img/structure/B14882756.png)
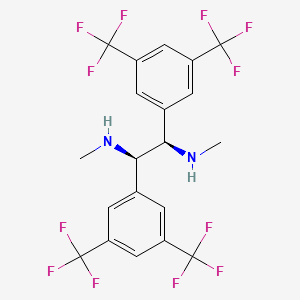

![N-[(4-Chlorophenyl)imino]-sulfamic acid sodium salt](/img/structure/B14882783.png)
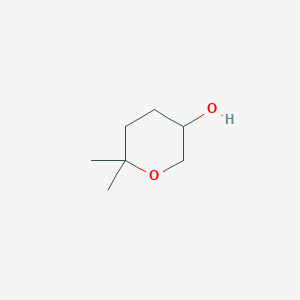
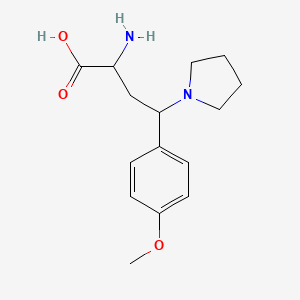


![(4E)-2-(3,5-dimethylphenyl)-4-{[(2-hydroxyethyl)amino]methylidene}isoquinoline-1,3(2H,4H)-dione](/img/structure/B14882811.png)

